molecular formula C18H20N4O3S B12178316 N-(1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

N-(1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B12178316
M. Wt: 372.4 g/mol
InChI Key: LDAGXGAHFJQUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including enzymatic functions, anti-inflammatory properties, and therapeutic potential against various diseases.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₄H₁₃N₃O₄S
  • Molecular Weight : 351.765 g/mol
  • IUPAC Name : 2-{3-[(5-chloro-1,3-benzothiazol-2-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}acetic acid

Enzymatic Activity

This compound exhibits significant enzymatic activity associated with the enzyme aldose reductase (AKR1B1). This enzyme catalyzes the NADPH-dependent reduction of various carbonyl-containing compounds, including glucose to sorbitol during hyperglycemia. Its role in detoxifying dietary and lipid-derived unsaturated carbonyls has been highlighted in several studies .

Anti-inflammatory Properties

Research indicates that compounds related to this structure demonstrate anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), specifically COX-2. In vitro studies have shown that derivatives exhibit IC₅₀ values lower than those of traditional NSAIDs like diclofenac, suggesting potential as analgesic agents . The compound's ability to reduce pro-inflammatory cytokines such as IL-1β further supports its anti-inflammatory profile .

Antidiabetic Potential

The compound has been explored for its antidiabetic properties through various mechanisms including enzyme inhibition assays against alpha-glucosidase and alpha-amylase. In experimental models, it has shown promising results in reducing fasting glucose levels and improving lipid profiles compared to standard treatments like acarbose . Histological examinations of treated subjects indicated preservation of pancreatic architecture, which is critical for maintaining insulin production .

Case Studies

StudyFindings
Study 1 Demonstrated significant inhibition of COX enzymes with a selectivity index favoring COX-2 over COX-1.
Study 2 In vivo studies showed reduced blood glucose levels and improved biochemical markers in diabetic models treated with the compound.
Study 3 Highlighted the compound's role in reducing oxidative stress markers in tissues exposed to hyperglycemic conditions.

Scientific Research Applications

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of compounds similar to N-(1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. Studies involving derivatives of similar structures have shown promising results in seizure models:

  • Mechanism of Action : The compound may interact with neurotransmitter systems and ion channels involved in seizure propagation, potentially modulating excitatory and inhibitory signals in the central nervous system.
  • Case Study : A study on related compounds demonstrated significant anticonvulsant activity using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, indicating that modifications to the benzothiazole structure can enhance efficacy while reducing neurotoxicity .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties:

  • Targeting Cancer Cells : Similar benzothiazole derivatives have been studied for their ability to inhibit specific cancer cell lines by inducing apoptosis or inhibiting proliferation.
  • Research Findings : A compound in this class was shown to inhibit growth in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound may exhibit antimicrobial properties against various pathogens:

  • Mechanism : It is hypothesized that the presence of the benzothiazole group contributes to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
  • Evidence : Studies have reported that benzothiazole derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticonvulsantSignificant reduction in seizure frequency
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C18H20N4O3S/c1-21-17(25)22(15(24)18(21)9-5-2-6-10-18)11-14(23)20-16-19-12-7-3-4-8-13(12)26-16/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,20,23)

InChI Key

LDAGXGAHFJQUDQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.